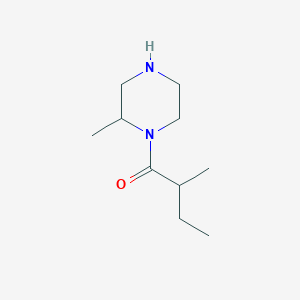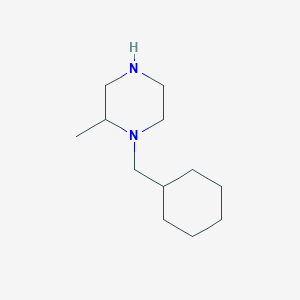
1-(Cyclohexylmethyl)-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylmethyl)-2-methylpiperazine is a chemical compound with the molecular formula C11H22N2 . It has a molecular weight of 182.31 g/mol . The compound is also known by several synonyms, including 1-cyclohexylmethyl piperazine, piperazine, 1-cyclohexylmethyl, cyclohexylmethyl piperazine, and 1-cyclohexyl-methyl piperazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring with a cyclohexylmethyl group attached . The exact 3D structure is not available in the current resources.Physical And Chemical Properties Analysis
This compound is a colorless liquid with a density of 0.938 g/mL . It has a boiling point of 230°C to 231°C and a flash point of 87°C (189°F) . The refractive index of the compound is 1.495 .Applications De Recherche Scientifique
1-(Cyclohexylmethyl)-2-methylpiperazine has a variety of applications in scientific research. It has been used as a catalyst and solvent in a variety of organic synthesis reactions, such as the synthesis of dyes, drugs, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as amino acids and peptides. In addition, this compound has been used to study the effects of drugs on the human body, as well as the biochemical and physiological effects of various compounds on living organisms.
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylmethyl)-2-methylpiperazine is not fully understood. However, it is believed to act as an agonist at certain receptors in the body, such as the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes, including appetite, sleep, and mood. This compound is also thought to interact with other receptors in the body, such as the dopamine and serotonin receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on living organisms, including humans. It has been found to increase the activity of certain enzymes in the body, such as the enzyme monoamine oxidase. This enzyme is involved in the metabolism of certain neurotransmitters, such as dopamine and serotonin. This compound has also been found to increase the production of certain hormones, such as cortisol and epinephrine. In addition, this compound has been found to have an effect on the body’s immune system, as well as its cardiovascular and respiratory systems.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclohexylmethyl)-2-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and non-irritating, making it safe to use in laboratory experiments. However, this compound is also limited in some respects. For example, it can be difficult to accurately measure the concentration of this compound in a solution, as it is highly volatile and can easily evaporate from the solution.
Orientations Futures
There are several potential future directions for 1-(Cyclohexylmethyl)-2-methylpiperazine research. One potential direction is to further investigate the biochemical and physiological effects of this compound on living organisms. Another potential direction is to explore the potential therapeutic applications of this compound, such as its potential use as a drug for the treatment of certain diseases. In addition, further research could be conducted to investigate the mechanism of action of this compound, as well as its potential interactions with other drugs and compounds. Finally, further research could be conducted to explore the potential uses of this compound in organic synthesis reactions, such as the synthesis of dyes, drugs, and other organic compounds.
Méthodes De Synthèse
1-(Cyclohexylmethyl)-2-methylpiperazine is synthesized by a process known as alkylation. This process involves the reaction of an alkyl halide with an amine. In the case of this compound, the alkyl halide is cyclohexylmethyl bromide, and the amine is 2-methylpiperazine. The reaction is carried out in a solvent, such as ethyl acetate, and a catalyst, such as sodium hydroxide, is added to accelerate the reaction. The reaction produces this compound, as well as a byproduct, which is typically an alcohol.
Safety and Hazards
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZTADNGDRVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

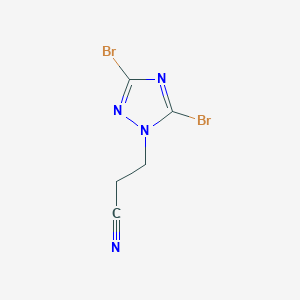
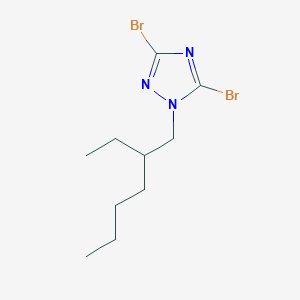
![3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361765.png)
![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)
![3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361775.png)
![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)
![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)

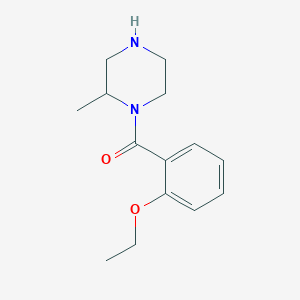
![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)
